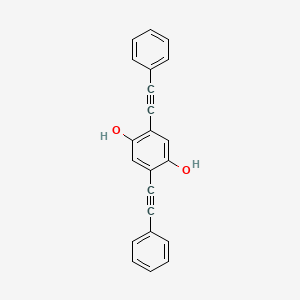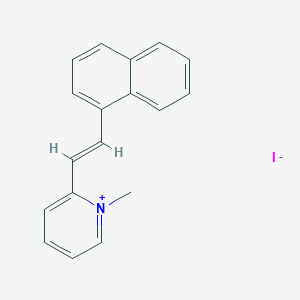
(E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide is a synthetic organic compound belonging to the class of azobenzene derivatives Azobenzene compounds are known for their photochromic properties, which means they can change their structure when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:
Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a phenol or aniline derivative to form the azobenzene compound.
Amidation: The azobenzene compound is then reacted with 2,5-dimethoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final benzamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
(E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can convert the azobenzene group to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated azobenzene compounds.
Scientific Research Applications
(E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a photoresponsive material in the study of light-induced molecular switches.
Biology: Investigated for its potential use in controlling biological processes through light activation.
Medicine: Explored for its potential in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials such as liquid crystal displays and optical data storage devices
Mechanism of Action
The mechanism of action of (E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide involves its ability to undergo photoisomerization. When exposed to UV or visible light, the compound can switch between its (E) and (Z) isomers. This photoisomerization process can alter the compound’s physical and chemical properties, making it useful in applications that require light-induced changes. The molecular targets and pathways involved include the interaction with light-sensitive receptors and the modulation of molecular conformations .
Comparison with Similar Compounds
Similar Compounds
Azobenzene: The parent compound of (E)-2,5-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide, known for its photochromic properties.
Disperse Orange 3: Another azobenzene derivative used in dyeing and as a photoresponsive material.
4-(Dimethylamino)azobenzene: Used in the study of molecular switches and light-induced molecular machines.
Uniqueness
This compound is unique due to the presence of the 2,5-dimethoxybenzamide group, which can enhance its solubility and stability compared to other azobenzene derivatives. This makes it particularly useful in applications requiring robust and stable photoresponsive materials .
Properties
CAS No. |
926577-30-2 |
|---|---|
Molecular Formula |
C21H19N3O3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2,5-dimethoxy-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C21H19N3O3/c1-26-18-12-13-20(27-2)19(14-18)21(25)22-15-8-10-17(11-9-15)24-23-16-6-4-3-5-7-16/h3-14H,1-2H3,(H,22,25) |
InChI Key |
IPCZMSBGYLKCEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2,3-Dibromopropoxy)methyl]benzene](/img/structure/B14130154.png)

![1-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14130157.png)
![4-[(4-Phenyl-1-piperidinyl)methyl]-benzenamine](/img/structure/B14130163.png)
![1,2,3,4,4a,5,8,9,10,10a-decahydrobenzo[g]quinolin-6(7H)-one](/img/structure/B14130179.png)








